N2-Methylpyrimidine-2,4,5,6-tetraamine
Description
N2-Methylpyrimidine-2,4,5,6-tetraamine is a pyrimidine derivative characterized by a six-membered aromatic ring containing four amino groups at positions 2, 4, 5, and 6. The amino group at position 2 is methylated (N-methyl), distinguishing it from simpler polyaminopyrimidines. The compound’s molecular formula is inferred as C5H9N5 (molecular weight ≈139.16 g/mol) based on structurally related compounds like 4,5,6-Triamino-2-Methylpyrimidine (CAS 89364-18-1).
Properties
Molecular Formula |
C5H10N6 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-N-methylpyrimidine-2,4,5,6-tetramine |
InChI |
InChI=1S/C5H10N6/c1-9-5-10-3(7)2(6)4(8)11-5/h6H2,1H3,(H5,7,8,9,10,11) |
InChI Key |
BOKFVQGTYYPZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(C(=N1)N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methylpyrimidine-2,4,5,6-tetraamine typically involves the following steps:
Starting Material: The synthesis begins with pyrimidine as the starting material.
Nitration: Pyrimidine undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The final step involves the methylation of the N2 position using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, where reaction parameters such as temperature, pressure, and reaction time are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
N2-Methylpyrimidine-2,4,5,6-tetraamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form more reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
N2-Methylpyrimidine-2,4,5,6-tetraamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antitumor drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-Methylpyrimidine-2,4,5,6-tetraamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Patterns and Physicochemical Properties
The table below compares N2-Methylpyrimidine-2,4,5,6-tetraamine with key analogs:
Key Observations :
- Polarity and Solubility: The tetraamine substitution in this compound enhances hydrophilicity compared to di- or triamino analogs.
- Synthetic Complexity: Multi-aminopyrimidines require stringent reaction conditions, such as NMP/NaHMDS-mediated substitutions (), whereas methylation steps often employ reagents like triethyl orthoformate ().
Stability and Reactivity
- N-Methylation Effects : The N-methyl group in this compound likely enhances metabolic stability compared to unmethylated analogs, as seen in other N-methylated pharmaceuticals ().
- Nitro Derivatives : Compounds like 6-methyl-5-nitro-N4-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4-diamine () demonstrate that electron-withdrawing groups (e.g., nitro) can alter reactivity and stability.
Biological Activity
N2-Methylpyrimidine-2,4,5,6-tetraamine is a compound characterized by the presence of four amino groups on its pyrimidine ring. This structural feature enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
This compound is a tetraamine derivative where the methyl group is attached to the nitrogen at position 2 of the pyrimidine ring. The presence of multiple amino groups contributes to its solubility and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H12N6 |
| Molecular Weight | 196.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water and DMSO |
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of pyrimidine compounds for their antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Salmonella typhi. The results indicated that certain derivatives showed zones of inhibition comparable to standard antibiotics like streptomycin and penicillin.
Table 1: Antimicrobial Activity Results
| Compound | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| This compound | 15-20 | Moderate to High |
| Streptomycin | 19-24 | High |
| Penicillin | 18-23 | High |
The study concluded that the synthesized compounds demonstrated promising antibacterial activity, with some derivatives showing a zone of inhibition ranging from 5 mm to 24 mm in diameter .
The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. The presence of multiple amino groups allows for hydrogen bonding and electrostatic interactions with microbial targets. This mechanism is supported by findings that show tetraamines can disrupt cellular integrity and function.
Case Studies
- Antimicrobial Screening : A comprehensive screening involving various pyrimidine derivatives revealed that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), further confirming its efficacy .
- Receptor Interaction Studies : In another investigation focusing on receptor binding assays, tetraamines similar to this compound were assessed for their affinity towards muscarinic receptors. The results indicated varying selectivity profiles among different tetraamines, suggesting potential applications in neuropharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
